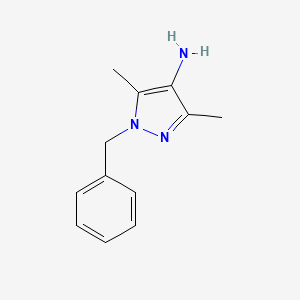

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.comias.ac.in Its unique aromatic structure, which includes a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), allows it to react with both acids and bases, lending it significant synthetic versatility. nih.govresearchgate.net This amphoteric nature facilitates the introduction of diverse functional groups, making the pyrazole scaffold a privileged structure in drug discovery and materials science. researchgate.net

Historically significant since its first synthesis in the late 19th century, the pyrazole nucleus is integral to a vast array of compounds with a wide spectrum of biological activities. numberanalytics.comnih.govijraset.com Pyrazole derivatives have been extensively investigated and are found in numerous approved drugs, demonstrating their therapeutic importance. researchgate.netrsc.orgmdpi.com The applications span various fields, including pharmaceuticals, agrochemicals, and dyes. globalresearchonline.netacademicstrive.com The widespread biological and pharmacological activities exhibited by pyrazole-containing molecules include anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. globalresearchonline.netacademicstrive.commdpi.comrroij.com This broad range of activities has spurred continuous interest from researchers in both academic and industrial settings, who explore new synthetic routes and biological applications for this versatile heterocyclic system. ias.ac.innih.gov

Academic Research Perspectives on 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Academic inquiry into this compound has revealed its potential as a core structure for developing novel therapeutic agents. The compound serves as a key intermediate in the synthesis of more complex molecules with specific biological targets.

Synthesis and Chemical Properties: The synthesis of this compound is typically achieved through a multi-step process. A common route involves the alkylation of a corresponding pyrazole precursor with benzyl (B1604629) bromide, followed by the reduction of a nitro group to form the primary amine. nih.gov This amine (25a) can then readily undergo further reactions, such as amide coupling, to generate a library of derivatives. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | uni.lu |

| Monoisotopic Mass | 201.1266 Da | uni.lu |

| Predicted XlogP | 1.9 | uni.lu |

| InChI Key | VEEPGIBHWRABJA-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)N | uni.lu |

Research on Biological Activity: Guided by the search for new anticancer agents, researchers have synthesized and evaluated a series of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov Preliminary structure-activity relationship (SAR) studies, using pancreatic cancer cells (MIA PaCa-2), identified compounds with submicromolar antiproliferative activity. nih.gov

Specifically, two derivatives demonstrated notable activity and good metabolic stability. nih.gov These compounds were found to modulate autophagy, a cellular process for degrading and recycling cellular components. nih.gov The research indicated that these molecules increase basal autophagy but disrupt the autophagic flux under starvation conditions, a differential activity that had not been previously reported for other compounds. nih.gov This unique mechanism suggests that N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides could represent a new class of autophagy modulators with potential as anticancer agents, particularly against pancreatic ductal adenocarcinoma (PDAC). nih.gov

Interactive Data Table: Antiproliferative Activity of Selected N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives

| Compound | Modification | Antiproliferative Activity (MIA PaCa-2 cells) | Source |

| 22 | Derivative of the core structure | Submicromolar | nih.gov |

| 23 | Derivative of the core structure | Submicromolar | nih.gov |

Comparative Analysis with Structurally Related Pyrazole Amines and Derivatives

The position of the amino group on the pyrazole ring significantly influences the compound's chemical properties and biological activities. A comparative look at isomers of aminopyrazoles—3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), and 5-aminopyrazoles (5APs)—highlights this diversity. nih.govmdpi.com

3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are widely reported as potent agents in medicinal chemistry. nih.gov They have been extensively studied as kinase inhibitors, anticancer agents, and anti-inflammatory agents. nih.govrsc.org For instance, 5-aminopyrazoles are known to be versatile scaffolds for inhibitors of p38MAPK and Bruton's tyrosine kinase (BTK). nih.govmdpi.com The recent FDA approval of Pirtobrutinib, a BTK inhibitor containing a pyrazole moiety, underscores the therapeutic potential of this class. mdpi.com

4-Aminopyrazoles: Compared to their 3-AP and 5-AP counterparts, 4-aminopyrazoles like this compound have historically received less attention for anticancer and anti-inflammatory activities. mdpi.com However, research has shown their potential in other areas, such as anticonvulsant and antioxidant agents. mdpi.com Studies have indicated the importance of the distance between the exocyclic amino group and the endocyclic nitrogen for anticonvulsant activity. mdpi.com

The substitution pattern on the pyrazole core and the nitrogen atoms also plays a crucial role. For example, the presence of a benzyl group at the N1 position, as in the title compound, can be compared to other N1-substituted pyrazoles, such as N1-phenyl derivatives. nist.gov The methyl groups at positions 3 and 5 also contribute to the molecule's specific properties and steric profile, distinguishing it from related structures like 1-benzyl-1H-pyrazol-4-amine, which lacks these methyl groups. uni.lu The synthesis of various substituted 4-benzyl-1H-pyrazole-3,5-diamines has also been explored, though they did not show significant activity as cyclin-dependent kinase (CDK) inhibitors. semanticscholar.org

This comparative analysis demonstrates that while all aminopyrazoles share a common heterocyclic core, the specific arrangement of substituents dictates their biological targets and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPGIBHWRABJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182686 | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-69-5 | |

| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3,5 Dimethyl 1h Pyrazol 4 Amine

Established Synthetic Pathways

The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through various established routes, including the functionalization of a pre-existing pyrazole (B372694) core or the construction of the heterocyclic ring from acyclic precursors.

Alkylation and Subsequent Nitro Group Reduction

A common and effective method for the synthesis of this compound involves a two-step sequence starting from a 4-nitro-substituted pyrazole precursor. This pathway is advantageous as it allows for the late-stage introduction of the benzyl (B1604629) group and the amine functionality.

The initial step is the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic substitution. The subsequent step involves the reduction of the nitro group at the C4 position to an amine. Various reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents like tin(II) chloride or sodium borohydride in the presence of a nickel salt.

A representative reaction scheme is as follows:

Step 1: Alkylation 3,5-dimethyl-4-nitro-1H-pyrazole + Benzyl bromide → 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Step 2: Nitro Group Reduction 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole → this compound

The selection of the reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the pyrazole ring or the benzyl group.

Reductive Amination Strategies

Reductive amination offers an alternative route to this compound, starting from the corresponding pyrazole-4-carbaldehyde. This method involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The key starting material for this pathway is 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reductive amination can be carried out using various reducing agents, with sodium borohydride and sodium triacetoxyborohydride being common choices. The reaction conditions are generally mild, providing a direct method for the introduction of the amine group.

A general scheme for this strategy is:

Formation of the pyrazole-4-carbaldehyde: This can be achieved through formylation of 1-benzyl-3,5-dimethyl-1H-pyrazole using methods like the Vilsmeier-Haack reaction.

Reductive Amination: 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde + NH₃ + [Reducing Agent] → this compound

This approach is particularly useful when the corresponding pyrazole-4-carbaldehyde is readily available.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring itself is a fundamental strategy for the synthesis of this compound. The most prominent method for this is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. name-reaction.comjk-sci.comslideshare.net

To synthesize the target molecule, benzylhydrazine would be reacted with a 1,3-dicarbonyl compound that can provide the 3,5-dimethyl substitution pattern and a precursor for the 4-amino group. A suitable starting material would be 3-amino-2,4-pentanedione or a related derivative. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid. jk-sci.com

The general reaction is: Benzylhydrazine + 3-Amino-2,4-pentanedione → this compound

This method allows for the direct formation of the substituted pyrazole ring with the desired amine functionality in a single cyclization step.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, and temperature is crucial for achieving the desired outcome.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of pyrazole synthesis. rsc.org For instance, in the Knorr pyrazole synthesis, the solvent can affect the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solubility of the reactants and intermediates. rsc.org Both protic and aprotic solvents have been employed, with the optimal choice depending on the specific substrates and reaction conditions.

The kinetics of pyrazole formation, particularly in the Knorr synthesis, have been studied to understand the reaction mechanism. rsc.org The reaction is often acid-catalyzed, and the pH of the reaction medium can have a pronounced effect on the rate of the condensation and cyclization steps. nih.gov Understanding the reaction kinetics allows for the fine-tuning of reaction times and temperatures to maximize the yield of the desired product while minimizing the formation of byproducts.

| Solvent | Effect on Reaction Rate | Typical Reaction Conditions |

|---|---|---|

| Ethanol | Moderate to good | Reflux temperature, often with acid catalyst |

| Acetic Acid | Good, acts as both solvent and catalyst | Elevated temperatures |

| Dimethylformamide (DMF) | Can facilitate reactions with less soluble starting materials | Higher temperatures |

| Water (acidic) | Can be effective, particularly with acid catalysis | pH control is important nih.gov |

Catalytic Systems in Pyrazole Synthesis

Catalysis plays a pivotal role in many synthetic routes to pyrazoles. In the context of the Knorr synthesis for forming the pyrazole ring of this compound, acid catalysts are commonly used to accelerate the condensation and cyclization steps. jk-sci.com Both Brønsted acids (e.g., acetic acid, sulfuric acid) and Lewis acids have been shown to be effective.

Recent advancements have also explored the use of heterogeneous catalysts, which offer advantages in terms of ease of separation and reusability. For the nitro group reduction step in the first synthetic pathway described, various catalytic systems are available. Catalytic hydrogenation using palladium on carbon is a clean and efficient method. Other metal-based catalysts, such as those involving nickel or tin, are also widely used for this transformation. The choice of catalyst can influence the chemoselectivity of the reduction, which is particularly important when other reducible functional groups are present in the molecule.

| Reaction Step | Catalyst Type | Examples | Role of Catalyst |

|---|---|---|---|

| Knorr Pyrazole Synthesis (Cyclization) | Brønsted Acid | Acetic Acid, Sulfuric Acid | Protonates carbonyl oxygen, activating it for nucleophilic attack nih.gov |

| Knorr Pyrazole Synthesis (Cyclization) | Lewis Acid | ZnCl₂, Sc(OTf)₃ | Coordinates to carbonyl oxygen, increasing its electrophilicity |

| Nitro Group Reduction | Heterogeneous Catalyst | Pd/C, PtO₂ | Facilitates hydrogenation with H₂ gas |

| Nitro Group Reduction | Homogeneous Catalyst/Reagent | SnCl₂/HCl, NiCl₂/NaBH₄ | Acts as a chemical reductant |

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound relies on the successful preparation of key precursors. These intermediates provide the foundational scaffold for the introduction of the desired functional groups.

Preparation of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

The synthesis of the nitro-substituted pyrazole intermediate is a critical step, typically involving a two-stage process: the construction of the pyrazole ring followed by nitration.

The initial formation of 1-benzyl-3,5-dimethyl-1H-pyrazole is commonly achieved through the Knorr pyrazole synthesis jk-sci.comslideshare.netname-reaction.com. This reaction involves the condensation of a β-dicarbonyl compound, in this case, acetylacetone (pentane-2,4-dione), with a hydrazine derivative, benzylhydrazine rsc.org. The reaction is typically carried out in a suitable solvent such as ethanol, often with acid catalysis, to facilitate the cyclization and dehydration to form the pyrazole ring jk-sci.comslideshare.netname-reaction.com.

Once the 1-benzyl-3,5-dimethyl-1H-pyrazole is obtained, the next step is the introduction of a nitro group at the C4 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction. The nitration of pyrazoles is a well-established procedure and is generally accomplished using a mixture of nitric acid and sulfuric acid researchgate.net. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to ensure selective nitration at the desired position and to avoid the formation of byproducts.

Table 1: Synthesis of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | Acetylacetone, Benzylhydrazine | Ethanol, Acid catalyst | Knorr Pyrazole Synthesis |

| 2 | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Nitric Acid, Sulfuric Acid | Electrophilic Nitration |

The final step to obtain the target amine from this intermediate would involve the reduction of the nitro group.

Formation of Pyrazole Carbaldehydes for Reductive Amination

An alternative and widely used strategy for the synthesis of 4-aminopyrazoles involves the formation of a pyrazole-4-carbaldehyde intermediate, which can then be converted to the amine via reductive amination.

The Vilsmeier-Haack reaction is a powerful and common method for the formylation of electron-rich heterocyclic compounds, including pyrazoles researchgate.netscispace.comorganic-chemistry.orgresearchgate.net. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) researchgate.net. The reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with the Vilsmeier reagent introduces a formyl group (-CHO) at the C4 position of the pyrazole ring, yielding 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde nih.gov.

Following the successful formylation, the resulting pyrazole-4-carbaldehyde can be converted to this compound through reductive amination researchgate.netineosopen.org. This two-step, one-pot process typically involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia or an ammonium salt, followed by the reduction of the imine to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) ineosopen.org.

Table 2: Reductive Amination via Pyrazole Carbaldehyde

| Step | Starting Material | Reagents/Solvents | Intermediate/Product | Key Transformation |

| 1 | 1-Benzyl-3,5-dimethyl-1H-pyrazole | POCl₃, DMF | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack Formylation |

| 2 | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Ammonia/Ammonium Salt, Reducing Agent (e.g., NaBH₄) | This compound | Reductive Amination |

Alternative Pyrazole Scaffolds for Derivatization

Beyond the direct synthesis of this compound, several other synthetic strategies can be employed to generate diverse pyrazole scaffolds that can be further derivatized to yield various 4-aminopyrazoles. These alternative routes offer flexibility in introducing different substituents on the pyrazole ring.

One notable alternative is the Thorpe-Ziegler cyclization . This method is particularly useful for the synthesis of 4-aminopyrazoles bearing a cyano group mdpi.comnih.govresearchgate.netrsc.org. The synthesis typically starts from enaminonitriles, which undergo cyclization to form the 4-aminopyrazole ring mdpi.comnih.gov. This approach allows for the introduction of a variety of substituents on the pyrazole core, providing a versatile platform for further chemical modifications.

Another powerful method is the synthesis of 4-aminopyrazoles from 3-oxo-2-arylhydrazononitriles tandfonline.com. These precursors can be readily converted into 4-aminopyrazoles through reaction with α-haloketones, chloroacetonitrile, or ethyl chloroacetate. This strategy provides a convenient route to polysubstituted 4-aminopyrazoles.

Furthermore, the classic Knorr pyrazole synthesis can be adapted to produce a library of 4-aminopyrazoles from Ugi adducts chim.it. The Ugi condensation of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide generates α-acylamino amides, which can then be cyclized to form the desired 4-aminopyrazole derivatives chim.it.

These alternative methodologies provide chemists with a range of options to access a wide array of 4-aminopyrazole derivatives, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine provides critical information about the number and types of protons present in the molecule. The spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups on the pyrazole (B372694) ring, the methylene protons of the benzyl (B1604629) group, the aromatic protons of the phenyl ring, and the protons of the amine group.

Key expected features include:

Methyl Protons: Two separate singlet signals for the two methyl groups (at C3 and C5) on the pyrazole ring.

Methylene Protons: A single singlet corresponding to the two protons of the benzylic methylene (-CH₂-) bridge.

Aromatic Protons: A multiplet in the aromatic region of the spectrum, integrating to five protons, representing the phenyl group attached to the methylene bridge.

Amine Protons: A broad singlet for the two protons of the primary amine (-NH₂) group at the C4 position. The chemical shift of this signal can be variable and may be influenced by solvent and concentration.

| Proton Group | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| C3-CH₃ | ~2.0-2.5 | Singlet (s) | 3H |

| C5-CH₃ | ~2.0-2.5 | Singlet (s) | 3H |

| N-CH₂-Ph | ~5.0-5.5 | Singlet (s) | 2H |

| -NH₂ | Variable (Broad) | Singlet (s, br) | 2H |

| Aromatic-H (Phenyl) | ~7.0-7.5 | Multiplet (m) | 5H |

¹³C NMR Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, a total of 10 distinct signals would be anticipated in the broadband-decoupled spectrum, as two pairs of carbons in the phenyl ring are chemically equivalent.

The expected signals correspond to:

The two methyl carbons.

The methylene carbon.

The four unique carbons of the pyrazole ring (C3, C4, C5, and the carbon attached to the amine group).

The four unique carbons of the benzyl group's phenyl ring (the ipso-, ortho-, meta-, and para-carbons).

| Carbon Group | Expected Chemical Shift (δ ppm) |

|---|---|

| Methyl Carbons (C3-CH₃, C5-CH₃) | ~10-15 |

| Methylene Carbon (N-CH₂) | ~50-55 |

| Pyrazole Ring Carbons (C3, C4, C5) | ~100-150 |

| Aromatic Carbons (Phenyl) | ~125-140 |

Two-Dimensional NMR (2D NMR) Experiments (e.g., NOESY, HSQC)

While specific experimental 2D NMR data for this compound is not widely published, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for unambiguous signal assignment.

HSQC would be used to correlate each proton signal with its directly attached carbon atom. This would definitively link the proton signals for the methyl and methylene groups to their corresponding carbon signals.

NOESY experiments would reveal through-space correlations between protons that are in close proximity. For instance, a NOESY spectrum would be expected to show a correlation between the benzylic methylene protons and the ortho-protons of the phenyl ring, as well as with the methyl group at the C5 position of the pyrazole ring, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₅N₃, corresponding to a monoisotopic mass of approximately 201.13 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 201. A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), formed by the cleavage of the bond between the methylene group and the pyrazole ring. Another significant fragment could arise from the loss of the benzyl group, leaving the 3,5-dimethyl-1H-pyrazol-4-amine radical cation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted data for various adducts in electrospray ionization (ESI) is also available.

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 201.12605 |

| [M+H]⁺ | 202.13388 |

| [M+Na]⁺ | 224.11582 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural components.

Key expected absorption bands include:

N-H Stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ would be characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching vibrations from the phenyl group and C=C/C=N stretching from the pyrazole ring would be found in the 1450-1600 cm⁻¹ region.

N-H Bending: A scissoring vibration for the primary amine group is expected around 1600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Aromatic/Pyrazole Rings | C=C / C=N Stretch | 1450-1600 |

| Primary Amine (-NH₂) | N-H Bend | ~1600 |

Raman Spectroscopyresearchgate.net

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups: the pyrazole ring, the benzyl substituent, the dimethyl groups, and the amine group.

The vibrational modes of the pyrazole ring are of particular interest. In related pyrazole structures, theoretical calculations have helped assign the key vibrational frequencies. For instance, the pyrazole ring deformation is typically observed in the lower frequency region of the spectrum. The stretching vibrations of the C=C and C=N bonds within the pyrazole ring would give rise to distinct Raman signals.

X-ray Crystallography for Solid-State Structure Elucidationresearchgate.netresearchgate.netnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in the available resources, the crystal structure of the closely related compound, 4-Benzyl-3,5-dimethyl-1H-pyrazole, provides valuable insights into the potential solid-state conformation. nih.gov

For 4-Benzyl-3,5-dimethyl-1H-pyrazole, the crystal structure reveals a monoclinic system. nih.gov In this structure, the dihedral angle between the pyrazole ring and the phenyl ring of the benzyl group is a key conformational parameter. nih.gov In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, forming extended networks. nih.gov

Below is a representative table of crystallographic data for the related compound, 4-Benzyl-3,5-dimethyl-1H-pyrazole. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 |

| Crystal System | Monoclinic |

| 'a' parameter (Å) | 6.2303 |

| 'b' parameter (Å) | 5.5941 |

| 'c' parameter (Å) | 15.1364 |

| β angle (°) | 97.049 |

| Volume (ų) | 523.56 |

Elemental Analysissemanticscholar.orgnih.gov

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical and molecular formula. For this compound, with a molecular formula of C12H15N3, the theoretical elemental composition can be calculated. This analytical method is crucial for confirming the purity and identity of a synthesized compound.

The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 71.61 |

| Hydrogen (H) | 7.51 |

| Nitrogen (N) | 20.88 |

Thermogravimetric Analysis (TGA) for Thermal Stabilitynih.gov

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to evaluate the thermal stability of a material and to study its decomposition kinetics. For this compound, TGA would provide information on its decomposition temperature and the nature of its thermal degradation.

A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere, such as nitrogen. The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition indicates the point at which the compound begins to degrade. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple steps.

While specific TGA data for this compound is not available, studies on other pyrazole complexes have shown that the thermal decomposition behavior can be complex, often involving the loss of solvent molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures.

Thin Layer Chromatography (TLC) for Reaction Monitoringuni.lusemanticscholar.org

Thin-layer chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used in organic synthesis to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC is an indispensable tool for tracking the conversion of reactants to the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica gel. The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, a chemist can determine the extent of the reaction. Visualization of the spots is often achieved under UV light or by using a chemical staining agent. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine, DFT studies would be instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For the related isomer, 4-Benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole (B372694) and phenyl rings has been reported to be 78.65 (19)°. nih.gov A similar orientation would be expected for the 1-benzyl isomer, although the substitution pattern would influence the exact geometry.

Electronic structure analysis would provide information on the distribution of electrons within the molecule, including charge distribution and dipole moment. These parameters are critical for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring (Based on related structures)

| Parameter | Typical Value (Å or °) |

|---|---|

| N1-N2 | 1.36 |

| N2-C3 | 1.33 |

| C3-C4 | 1.41 |

| C4-C5 | 1.38 |

| C5-N1 | 1.35 |

| ∠N1-N2-C3 | 111.0 |

| ∠N2-C3-C4 | 106.0 |

| ∠C3-C4-C5 | 105.0 |

| ∠C4-C5-N1 | 106.0 |

Note: This table is illustrative and based on general data for pyrazole rings. Specific values for this compound would require dedicated DFT calculations.

Prediction and Comparison of Spectroscopic Data (Vibrational, NMR)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (IR and Raman) for pyrazole and its derivatives have been shown to be in good agreement with experimental spectra. researchgate.net For this compound, DFT would allow for the assignment of specific vibrational modes to the observed spectral peaks.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org Studies on related pyrazole compounds have demonstrated the accuracy of this method. nih.gov

Table 2: Predicted Spectroscopic Data Ranges for Pyrazole Derivatives

| Spectroscopic Data | Predicted Range |

|---|---|

| Vibrational Frequencies (cm⁻¹) | C-H stretching (aromatic): 3100-3000C-H stretching (aliphatic): 3000-2850C=N stretching: 1650-1550C=C stretching (aromatic): 1600-1450 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.0-8.0CH₂ (benzyl): 5.0-5.5CH₃ (pyrazole): 2.0-2.5NH₂: Variable |

Note: These are general ranges for pyrazole derivatives and actual values for the target compound would need to be calculated specifically.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For pyrazole derivatives, the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. unar.ac.id Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, and positive potential around the hydrogen atoms.

Mechanistic Insights through Computational Modeling

Computational modeling can be employed to study the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, reaction pathways can be elucidated, and the feasibility of different mechanisms can be assessed.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method used to explore intermolecular interactions within a crystal. nih.gov This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the visualization of close contacts between neighboring molecules. The surface is typically colored according to properties like dnorm, which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii, while blue and white areas represent longer and near van der Waals separation distances, respectively. nih.gov

For pyrazole derivatives, hydrogen bonding and van der Waals forces are the primary drivers of crystal packing. nih.gov In a related compound, 4-Benzyl-3,5-dimethyl-1H-pyrazole, molecules are linked by N—H···N hydrogen bonds, forming one-dimensional chains. nih.gov Given the presence of the amine (NH₂) group in this compound, strong N—H···N hydrogen bonds are expected to be a dominant feature, potentially creating extensive networks within the crystal lattice.

Furthermore, fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the types of intermolecular contacts. Studies on other pyrazole-containing crystals reveal that H···H, H···C/C···H, and H···N/N···H interactions often account for the largest proportion of the surface area, underscoring the importance of van der Waals forces and hydrogen bonding. nih.govnih.gov For instance, in one pyrazole derivative, H···H contacts constituted 47.0% of the Hirshfeld surface, with H···N/N···H and H···C/C···H contacts contributing 17.6% and 17.0%, respectively. nih.gov The presence of the benzyl (B1604629) group in this compound also introduces the possibility of π-π stacking interactions between the phenyl rings of adjacent molecules, which can further stabilize the crystal structure. nih.govresearchgate.net

The combination of these interactions—strong directional hydrogen bonds from the amine and pyrazole nitrogens, extensive van der Waals contacts, and potential π-π stacking—would collectively dictate the final three-dimensional arrangement of the molecules in the solid state.

Table 1: Common Intermolecular Contacts in Pyrazole Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | High (often >45%) | Represents van der Waals forces and is typically the most frequent contact type. nih.gov |

| H···N/N···H | Moderate | Indicates the presence of N-H···N hydrogen bonds, a key interaction in pyrazole crystals. nih.govnih.gov |

| H···C/C···H | Moderate | Relates to C-H···π interactions and general van der Waals contacts involving carbon atoms. nih.gov |

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are indispensable in modern drug discovery for predicting the biological potential and pharmacokinetic profiles of new chemical entities. For this compound, while specific experimental data is limited, computational models can forecast its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on its structure. Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net

Computational screening often begins with an assessment of "drug-likeness," frequently evaluated using criteria like Lipinski's Rule of Five. These rules predict the potential for oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov For a molecule like this compound, these parameters can be readily calculated.

ADMET prediction models provide more detailed insights. These models can estimate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity risks like hERG (human Ether-à-go-go-Related Gene) inhibition or carcinogenicity. nih.govnih.gov Studies on various pyrazole derivatives have shown that they generally exhibit good predicted GI absorption and fall within acceptable ranges for drug-likeness. nih.govmdpi.com

Molecular docking is another powerful in silico technique used to predict biological activity. This method simulates the binding of a molecule to the active site of a specific biological target, such as an enzyme or receptor. biointerfaceresearch.com For pyrazole derivatives, docking studies have been used to explore their potential as inhibitors of targets like carbonic anhydrases (implicated in cancer) or various kinases. researchgate.netbiointerfaceresearch.com The binding affinity, calculated as a docking score, helps to prioritize compounds for further experimental testing. The predicted biological activities for pyrazole scaffolds are diverse, and computational approaches are key to narrowing down the most promising therapeutic applications. unar.ac.id

Table 2: Representative In Silico ADMET Predictions for a Pyrazole-Based Scaffold

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. nih.gov |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule of Five. nih.gov |

| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's Rule of Five. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Adheres to Lipinski's Rule of Five. nih.gov |

| Pharmacokinetics | ||

| GI Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| BBB Permeant | No/Low | Suggests the compound may not readily cross the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions via metabolism. nih.gov |

| Toxicity | ||

| hERG Inhibition | Low/Medium Risk | Assesses potential for cardiac toxicity. nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Activity

The biological activity of pyrazole (B372694) derivatives is dictated by several key structural features. The pyrazole ring itself serves as a crucial scaffold, and its substituents at various positions play a significant role in modulating its interaction with biological targets. researchgate.net The nature and position of these substituents can influence the compound's electronic properties, steric hindrance, and hydrogen bonding capacity, all of which are critical for binding to enzymes or receptors. researchgate.netnih.gov

For instance, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the aromaticity of the ring attached to the benzamide was found to be important for antiproliferative activity, as replacing the phenyl ring with a cyclohexyl group led to reduced activity. nih.gov Furthermore, the ability of the pyrazole nitrogen atoms to act as hydrogen bond donors and acceptors is a key feature in their interaction with biological targets. nih.gov

Impact of Substitutions on the Pyrazole Ring (e.g., 3,5-dimethyl and other alkyl/aryl groups)

Substitutions on the pyrazole ring, particularly at the 3 and 5 positions, have a profound impact on the biological activity of the resulting compounds. The size, shape, and electronic nature of these substituents can significantly alter the compound's potency and selectivity.

In a study of pyrazole sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, modifications at the 3 and 5 positions of the pyrazole ring were explored. While the 3,5-dimethyl substitution was a starting point, extending the alkyl chain at the 5-position was well-tolerated. For example, derivatives with 5-ethyl, 5-n-propyl, 5-n-butyl, 5-iso-propyl, and 5-tert-butyl groups all demonstrated submicromolar activity. Notably, the 5-n-propyl derivative showed a threefold increase in potency compared to the parent 3,5-dimethyl compound. acs.org However, increasing the lipophilicity at both positions with a 3,5-diethyl substitution resulted in a decrease in activity. acs.org

Table 1: Impact of Alkyl Substitutions at the 5-Position of the Pyrazole Ring on NAAA Inhibitory Activity

| Compound | R Group at 5-Position | IC50 (µM) |

|---|---|---|

| Hit Compound | Methyl | ~1.0 |

| 8 | Ethyl | 0.62 |

| 9 | n-Propyl | 0.33 |

| 10 | n-Butyl | 0.91 |

| 11 | iso-Propyl | 0.64 |

| 12 | tert-Butyl | 0.78 |

| 15 | Ethyl (at both 3 and 5) | 1.11 |

Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides. acs.org

These findings highlight that while there is some tolerance for larger alkyl groups at the 5-position, a balance of lipophilicity is crucial for optimal activity.

Influence of Electronic Properties of Substituents on Biological Potency

The electronic properties of substituents on the pyrazole ring and its appended moieties can significantly influence biological potency by affecting the molecule's electron density and its ability to interact with biological targets. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the pyrazole ring and influence hydrogen bonding and other non-covalent interactions.

In the development of pyrazole-based inhibitors, the introduction of EWGs on an attached phenyl ring has been shown to enhance activity in some cases. For instance, in a series of isocoumarin tethered carbothioamide linked pyrazole derivatives, the presence of an electron-withdrawing nitro group led to the highest antimicrobial activity, while an electron-donating amino group resulted in inactivity. tandfonline.com This suggests that the electronic nature of the substituents can be a key determinant of the biological response.

Conversely, in other series, the effect of electronic properties may be less straightforward. In the SAR study of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a scan of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzamide phenyl ring was performed to gauge their impact on antiproliferative activity. nih.gov The results of such studies often reveal that a delicate balance of electronic and steric factors is necessary for optimal potency.

Role of the N-Benzyl Moiety and its Modifications in SAR

The N-benzyl group is a common feature in many biologically active pyrazole derivatives, and its modification can have a significant impact on activity. This moiety can participate in hydrophobic interactions and π-π stacking with amino acid residues in the binding pocket of a target protein.

In the context of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the benzyl (B1604629) group is a key structural component. nih.gov While the provided study focused more on modifications of the benzamide portion, the importance of the N1-substituent is highlighted in other pyrazole series. For example, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups including methyl, benzyl, and para-fluorophenyl resulted in a complete loss of activity. nih.gov This indicates that an unsubstituted N1-position or a specific type of substituent at this position is crucial for the observed biological effect in that particular series.

SAR Studies on Related Pyrazole Amide and Sulfonamide Derivatives

The core structure of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine can be readily modified to generate libraries of amide and sulfonamide derivatives, which have been extensively studied for their biological activities. science.govtandfonline.com These modifications can significantly impact the compound's physicochemical properties and its interactions with biological targets.

Pyrazole Amide Derivatives:

The amide linkage provides a hydrogen bond donor and acceptor, which can be critical for target binding. In the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as antiproliferative agents, various substitutions on the benzamide ring were explored. nih.gov These studies often reveal that the nature and position of substituents on the aromatic ring of the amide moiety are crucial for potency. For instance, replacing a phenyl group with other aromatic or heteroaromatic rings can lead to significant changes in activity. science.gov

Pyrazole Sulfonamide Derivatives:

The sulfonamide group is another common functional group incorporated into pyrazole scaffolds to modulate their biological activity. nih.gov In the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, the sulfonamide linkage was found to be essential for activity. Replacing the tertiary sulfonamide with an amide group resulted in a complete loss of activity. acs.org

Table 2: Comparison of Sulfonamide and Amide Linkages on NAAA Inhibitory Activity

| Compound | Linkage | Activity |

|---|---|---|

| Hit Compound | Tertiary Sulfonamide | Active (IC50 in µM range) |

| 16 | Amide | Inactive |

| 17 | Secondary Sulfonamide | Inactive |

Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides. acs.org

These findings underscore the critical role of the sulfonamide moiety in the activity of this particular class of compounds, highlighting how the nature of the linker between the pyrazole core and other parts of the molecule can be a key determinant of biological function.

Emerging Applications and Material Science Perspectives

Application as an Organic Synthesis Reagent and Scaffold

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine is a valuable reagent in organic synthesis, primarily utilized for its reactive amine group which allows for the construction of more complex molecular architectures. A significant application is in the synthesis of N-substituted pyrazole (B372694) derivatives through amide coupling reactions. nih.gov

The synthesis process is often straightforward, involving the reaction of the primary amine group of this compound with various benzoyl chlorides or other acylating agents. nih.gov This reaction yields a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.govnih.gov The pyrazole moiety in these reactions acts as a robust scaffold, a core structural framework upon which different functional groups can be systematically added and modified. This modular approach is fundamental in medicinal chemistry for conducting structure-activity relationship (SAR) studies, where the effects of different substituents on the biological activity of the molecule are investigated. nih.govnih.gov

The general synthetic pathway to obtain the amine involves the alkylation of a pyrazole precursor with benzyl (B1604629) bromide, followed by the reduction of a nitro group to the primary amine. nih.gov This amine then serves as the immediate precursor for subsequent coupling reactions. nih.gov The stability of the pyrazole ring and the reactivity of the amine group make this compound an effective intermediate for creating libraries of diverse compounds for screening purposes. researchgate.net

Development of New Materials with Tailored Properties

The structural characteristics of this compound suggest its potential as a component in the development of new materials. The presence of a primary amine group and the aromatic pyrazole and benzyl rings opens possibilities for its incorporation into polymeric structures and functional coatings.

While specific research on the integration of this compound into polymers and coatings is not extensively documented, its chemical nature allows for informed speculation on its potential roles. The primary amine functionality can react with monomers containing carboxylic acid, acyl chloride, or epoxide groups to form polyamides, polyimides, or epoxy resins, respectively. The rigidity of the pyrazole scaffold and the bulky benzyl group could impart desirable thermal stability and mechanical properties to the resulting polymers.

In the field of coatings, the amine group could function as a cross-linking or curing agent, enhancing the durability and chemical resistance of the coating. Furthermore, the heterocyclic pyrazole ring could contribute to improved adhesion on metal surfaces and may offer enhanced protection against environmental degradation.

Studies in Corrosion Inhibition

Pyrazole derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The effectiveness of these compounds is generally attributed to the presence of nitrogen atoms in the pyrazole ring, which can coordinate with metal ions on the surface, and the planar aromatic structure that allows for efficient adsorption, creating a protective barrier against corrosive agents. researchgate.netmdpi.com

Although studies focusing specifically on this compound are limited, research on analogous compounds provides strong evidence for its potential in this application. For instance, (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone has been synthesized and shown to be an effective corrosion inhibitor for low-carbon steel in hydrochloric acid, with inhibition efficiency increasing with concentration and temperature. researchgate.net Similarly, other benzyl-containing compounds have demonstrated good inhibitory effects on mild steel corrosion. mdpi.com

The molecular structure of this compound contains the key features required for a corrosion inhibitor:

Heteroatoms: The pyrazole ring contains two nitrogen atoms, and the exocyclic amine provides a third, all of which can serve as active centers for adsorption onto a metal surface.

Aromatic Rings: The presence of both the pyrazole and benzyl rings provides π-electrons that can interact with the vacant d-orbitals of metal atoms, strengthening the adsorption process.

| Compound | Metal | Environment | Key Finding | Reference |

|---|---|---|---|---|

| (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (DPMM) | Low-carbon steel | 1 M HCl | Inhibition efficiency reached 95.5% at 400 ppm and 60 °C. | researchgate.net |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild steel | 1.0 M HCl | Demonstrated good inhibitory efficacy of 92.5% at 500 ppm. | mdpi.com |

Design and Synthesis of Advanced Ligands for Catalysis

The pyrazole nucleus is a well-established component in the design of ligands for coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate to a wide range of metal centers. The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

This compound is a promising precursor for the synthesis of advanced ligands. The amine group provides a convenient handle for introducing other coordinating moieties or for linking the pyrazole scaffold to other ligand fragments. For example, a related compound, 3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile, has been synthesized and is noted as a potential tridentate nitrogen ligand. mdpi.com The synthesis of asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety has also been reported, highlighting the utility of functionalized pyrazoles in creating complex coordination environments for metal catalysts. rsc.org The derivatization of the amine group in this compound could lead to the formation of Schiff base ligands, which are widely used in catalysis.

Utility as Chemical Biology Probes and Tools

Perhaps one of the most significant emerging applications of this compound is its use as a scaffold for the development of chemical biology probes. These tools are essential for studying complex cellular processes and elucidating the mechanisms of diseases.

Derivatives of this compound, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as a novel class of autophagy modulators with potent anticancer activity. nih.govnih.govacs.org Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its dysregulation is implicated in numerous diseases, including cancer. nih.gov

Research has demonstrated that specific benzamide derivatives synthesized from this compound exhibit submicromolar antiproliferative activity against pancreatic cancer cell lines. nih.govnih.gov These compounds were found to modulate the mTORC1 signaling pathway, a key negative regulator of autophagy. nih.govnih.gov

Key findings from these studies include:

The compounds reduce mTORC1 activity, leading to an increase in basal autophagy. nih.govnih.gov

They disrupt the autophagic flux under starvation and refeeding conditions, preventing the clearance of key autophagy markers like LC3-II. nih.govnih.gov

This dual action—promoting basal autophagy while impairing the full autophagic cycle under stress—represents a potentially novel mechanism for anticancer agents. nih.gov

These findings establish the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold as a powerful tool for probing the intricacies of autophagy and the mTOR pathway, offering a promising starting point for the development of new therapeutics. nih.govacs.org

| Compound Class | Target Cell Line | Biological Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar antiproliferative activity | Reduces mTORC1 activity; increases basal autophagy; disrupts autophagic flux. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via ligand-metal coordination approaches. For example, reacting 3,5-dimethyl-1H-pyrazol-4-amine with Cu₂O in ethanol and pyridine at 120°C for 72 hours yields coordination complexes, achieving ~72% yield based on Cu₂O stoichiometry . For derivatives, benzylation at the pyrazole N1 position is common, with substituents introduced via nucleophilic substitution or coupling reactions (e.g., benzamide derivatives for antiproliferative studies) .

Q. How is the structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for determining crystal structures. ORTEP-III with a graphical interface (GUI) aids in visualizing thermal ellipsoids and molecular geometry . Mass spectrometry and NMR (¹H/¹³C) validate molecular weight and substituent positions .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the antiproliferative activity of this compound derivatives?

- Methodological Answer : MIA PaCa-2 (pancreatic cancer) and ARPE-19 (retinal pigment epithelial) cell lines are validated models. Dose-response curves (IC₅₀ determination) and metabolic stability assays (e.g., microsomal incubation) are critical. Compounds showing submicromolar IC₅₀ values and <15% metabolic clearance after 1 hour are prioritized .

Q. How can the compound’s effects on mTORC1 signaling and autophagy be mechanistically characterized?

- Methodological Answer : Western blotting under basal and starvation/refeed conditions detects LC3-II accumulation, indicating disrupted autophagic flux. mTORC1 activity is assessed via phosphorylation of downstream targets (e.g., S6K). Confocal microscopy visualizes LC3-labeled puncta formation .

Q. How to design structure-activity relationship (SAR) studies to optimize anticancer activity?

- Methodological Answer : Systematic variation of substituents on the benzamide moiety (e.g., electron-withdrawing groups, halogens) improves potency. In vitro ADME profiling (e.g., CYP450 inhibition, plasma protein binding) and molecular docking against mTORC1 domains guide prioritization. Compounds with logP <5 and PSA <100 Ų enhance bioavailability .

Q. What analytical techniques characterize coordination complexes involving this compound?

- Methodological Answer : Single-crystal XRD (using SHELX suites) resolves metal-ligand bond lengths and coordination geometry . Thermogravimetric analysis (TGA) assesses thermal stability, while UV-Vis and EPR spectroscopy probe electronic transitions and metal oxidation states .

Q. How to resolve contradictions in autophagy modulation data across experimental conditions?

- Methodological Answer : Replicate assays under standardized conditions (e.g., nutrient deprivation timeframes). Use orthogonal methods (e.g., flow cytometry for autophagosome quantification alongside Western blotting). Statistical tools like ANOVA identify significant variations in LC3-II accumulation between basal and starvation/refeed conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.